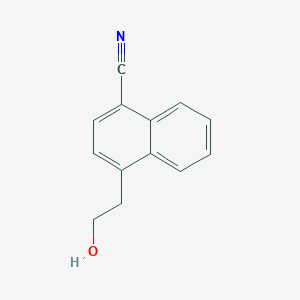

4-(2-Hydroxyethyl)-1-naphthonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C13H11NO/c14-9-11-6-5-10(7-8-15)12-3-1-2-4-13(11)12/h1-6,15H,7-8H2 |

InChI Key |

ZYERAUDGKPMKSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCO)C#N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 2 Hydroxyethyl 1 Naphthonitrile

Synthetic Methodologies for the 1-Naphthonitrile (B165113) Core

The construction of the 1-naphthonitrile framework is a critical first step. Various methods have been developed for the introduction of a nitrile group onto an aromatic ring, as well as for the functionalization of the naphthalene (B1677914) system itself.

Cyanation Reactions for Aromatic Nitrile Formation

The introduction of a cyano group onto an aromatic ring, known as cyanation, is a fundamental transformation in organic synthesis. wikipedia.org Several strategies exist for achieving this, often involving the displacement of a leaving group or the direct functionalization of a C-H bond.

One of the classical methods for preparing 1-naphthonitrile is the Sandmeyer reaction , which involves the diazotization of α-naphthylamine followed by treatment with a cyanide salt, typically cuprous cyanide. orgsyn.org Another established method is the Rosenmund-von Braun reaction , where an aryl halide, such as α-bromonaphthalene, is heated with stoichiometric copper(I) cyanide to produce the corresponding nitrile. wikipedia.orgorgsyn.org Modern variations of this reaction utilize palladium catalysts, which can be more efficient and require less harsh conditions. wikipedia.org

Recent advancements have focused on developing more environmentally benign and efficient catalytic methods. Nickel-catalyzed cyanations have emerged as a powerful alternative, avoiding the use of precious metals. wikipedia.org Some innovative approaches even utilize non-traditional cyanide sources like benzyl (B1604629) cyanide or acetonitrile (B52724) through reductive C-C bond cleavage. wikipedia.org Furthermore, cyanide-free methods are being explored, such as the reductive cyanation of organic chlorides using carbon dioxide and ammonia (B1221849) as the CN source, catalyzed by nickel complexes. nih.gov

Table 1: Comparison of Selected Cyanation Methods for Aromatic Nitriles

| Method | Reagents | Substrate | Advantages | Disadvantages |

| Sandmeyer Reaction | NaNO₂, HCl, CuCN | Arylamine | Well-established, readily available starting materials | Stoichiometric copper, potential for side reactions |

| Rosenmund-von Braun | CuCN | Aryl Halide | Good yields for many substrates | High temperatures, stoichiometric copper |

| Palladium-Catalyzed | Pd catalyst, KCN or Zn(CN)₂ | Aryl Halide/Triflate | Catalytic, milder conditions, broad scope | Use of precious metal, toxic cyanide source |

| Nickel-Catalyzed | Ni catalyst, cyanide source | Aryl Halide | Avoids precious metals, can use alternative CN sources | Can require specific ligands |

| Reductive Cyanation | Ni catalyst, CO₂, NH₃, reductant | Organic Chloride | Cyanide-free, uses abundant starting materials | Newer method, may require optimization |

Functionalization of the Naphthalene Ring System

The naphthalene ring is a privileged scaffold in many functional molecules. researchgate.net Its functionalization can be achieved through various electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. numberanalytics.com The position of substitution is influenced by the existing substituents on the ring. For a monosubstituted naphthalene, electrophilic attack generally occurs at the C1 or C8 position in the same ring as the substituent, or at the C5 or C8 position in the other ring.

Directing group-assisted C-H bond functionalization has become a powerful tool for achieving regioselectivity in the synthesis of substituted naphthalenes. researchgate.net By temporarily installing a directing group, specific C-H bonds can be activated for functionalization, allowing for the introduction of various groups, including cyano groups, at desired positions. researchgate.net For instance, a picolinamide (B142947) directing group has been successfully employed for the C(sp²)-H cyanation of naphthalenes. researchgate.net

Another innovative approach to synthesizing substituted naphthalenes involves the nitrogen-to-carbon transmutation of isoquinolines. nih.gov This method allows for the conversion of the isoquinoline (B145761) core into a naphthalene ring system, providing a novel entry to a wide range of substituted naphthalenes. nih.gov

Introduction of the 2-Hydroxyethyl Moiety

Once the 1-naphthonitrile core is established, the next crucial step is the introduction of the 2-hydroxyethyl group at the 4-position. This can be achieved through regioselective strategies or multi-step synthetic sequences.

Regioselective Hydroxyethylation Strategies

Directly introducing a 2-hydroxyethyl group at a specific position on the naphthalene ring can be challenging due to the potential for multiple isomers to form. However, methods like Friedel-Crafts acylation followed by reduction can be employed. For example, acylation of 1-naphthonitrile with 2-chloroacetyl chloride would likely yield the 4-acylated product, which could then be reduced to the corresponding alcohol. The regioselectivity of the Friedel-Crafts reaction on a substituted naphthalene is dependent on the nature of the existing substituent.

Multi-step Synthetic Routes to Incorporate the Hydroxyethyl (B10761427) Group

A more controlled and often preferred approach involves a multi-step synthesis. mit.eduassets-servd.hostsyrris.jpresearchgate.net This typically starts with a naphthalene derivative that is already functionalized at the desired position. For example, starting with 4-bromo-1-naphthonitrile, a Heck or Sonogashira coupling reaction could be used to introduce a two-carbon unit, which can then be converted to the hydroxyethyl group.

Alternatively, one could start with a precursor like 4-(2-bromoethyl)phenol. syrris.jp This starting material could be subjected to a series of reactions, such as protection of the phenol, cyanation to form the naphthonitrile, and then conversion of the bromoethyl group to a hydroxyethyl group, for instance, via an acetate (B1210297) intermediate followed by hydrolysis.

Table 2: Potential Multi-Step Synthetic Approaches

| Starting Material | Key Reactions | Intermediate(s) | Final Step |

| 4-Bromo-1-naphthonitrile | Heck reaction with ethylene (B1197577) glycol vinyl ether, followed by hydrolysis and reduction. | 2-(1-Naphthonitril-4-yl)acetaldehyde | Reduction of the aldehyde |

| 1-Naphthonitrile | Friedel-Crafts acylation with acetyl chloride, followed by reduction. | 4-Acetyl-1-naphthonitrile | Reduction of the ketone |

| 4-Methyl-1-naphthonitrile | Radical bromination, followed by nucleophilic substitution with acetate and hydrolysis. | 4-(Bromomethyl)-1-naphthonitrile, 4-(Acetoxymethyl)-1-naphthonitrile | Hydrolysis of the acetate |

Derivatization and Chemical Transformations of 4-(2-Hydroxyethyl)-1-naphthonitrile

The presence of both a nitrile and a hydroxyl group in this compound offers multiple avenues for further chemical modification, making it a versatile building block. libretexts.org

The hydroxyl group can undergo a variety of reactions. It can be esterified with acyl chlorides or carboxylic acids, or etherified using alkyl halides. libretexts.org These transformations can be used to introduce a wide range of functional groups, potentially altering the molecule's physical and biological properties.

The nitrile group is also highly versatile. It can be hydrolyzed to a carboxylic acid or an amide. Reduction of the nitrile group can yield a primary amine. Furthermore, the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. The electron-withdrawing nature of the nitrile group also influences the reactivity of the naphthalene ring in further electrophilic substitution reactions.

Recent studies have shown the utility of nitrile-containing compounds as precursors for creating fluorescent derivatives. For example, 4-iodobenzonitrile (B145841) has been used as a fluorogenic derivatization reagent in analytical chemistry. nih.gov This suggests that this compound could potentially be transformed into fluorescent probes.

Table 3: Potential Derivatization Reactions

| Functional Group | Reagent | Product Type |

| Hydroxyl | Acyl chloride | Ester |

| Hydroxyl | Alkyl halide, base | Ether |

| Nitrile | H₂O, H⁺ or OH⁻ | Carboxylic acid or Amide |

| Nitrile | Reducing agent (e.g., LiAlH₄) | Primary amine |

| Nitrile | Azide (B81097) (e.g., NaN₃) | Tetrazole |

Reactivity of the Nitrile Functionality

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the naphthalene ring and serves as a key handle for conversion into other important functional groups, such as aldehydes, amines, and carboxylic acids.

Reduction Reactions to Aldehydes and Amines

The reduction of the nitrile group in this compound can lead to the formation of either an aldehyde or a primary amine, depending on the choice of reducing agent.

A mild and selective reduction to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reagent reduces the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the corresponding aldehyde, 4-(2-hydroxyethyl)naphthalene-1-carbaldehyde. masterorganicchemistry.comchemistrysteps.com It is crucial to control the reaction conditions, such as using only one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), to prevent further reduction to the alcohol. libretexts.org

For the complete reduction to a primary amine, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. libretexts.orgbyjus.commasterorganicchemistry.com LiAlH₄ provides a source of hydride ions that add twice to the carbon-nitrogen triple bond, ultimately forming 4-(2-hydroxyethyl)-1-naphthylmethanamine after an aqueous or acidic workup. chemistrysteps.commasterorganicchemistry.com Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon under a hydrogen atmosphere also serves as an effective method for the synthesis of primary amines from nitriles. wikipedia.org

Table 1: Illustrative Reduction Reactions of the Nitrile Group

| Product | Reagent | Reaction Type |

|---|---|---|

| 4-(2-Hydroxyethyl)naphthalene-1-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Partial Reduction |

| 4-(2-Hydroxyethyl)-1-naphthylmethanamine | Lithium aluminum hydride (LiAlH₄) | Complete Reduction |

Hydrolytic Pathways to Carboxylic Acid Derivatives

The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation provides a route to 4-(2-hydroxyethyl)naphthalene-1-carboxylic acid.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. copernicus.org The reaction proceeds through the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Alternatively, base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process initially yields the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid.

Table 2: Hydrolysis of the Nitrile Group

| Reaction Condition | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acid-catalyzed (e.g., H₂SO₄, H₂O, heat) | 4-(2-Hydroxyethyl)naphthalene-1-carboxamide | 4-(2-Hydroxyethyl)naphthalene-1-carboxylic acid |

Chemical Modifications of the Hydroxyl Group

The primary hydroxyl group of the hydroxyethyl moiety offers a second site for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The primary alcohol of this compound can be readily converted to esters through reaction with carboxylic acids or their derivatives. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. wikipedia.orgmasterorganicchemistry.com This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-(4-cyano-1-naphthyl)ethyl acetate.

Etherification of the hydroxyl group can be accomplished through the Williamson ether synthesis. gold-chemistry.orgjk-sci.comwikipedia.org This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. jk-sci.com The resulting nucleophilic alkoxide can then be reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether, such as 4-(2-methoxyethyl)-1-naphthonitrile or 4-(2-ethoxyethyl)-1-naphthonitrile. wikipedia.orgmasterorganicchemistry.com

Table 3: Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | 2-(4-Cyano-1-naphthyl)ethyl ester |

Oxidation Reactions of the Primary Alcohol

The primary alcohol of the hydroxyethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM), will selectively oxidize the primary alcohol to an aldehyde, yielding (4-cyano-1-naphthyl)acetaldehyde. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com It is important to use anhydrous conditions to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com Another modern and selective method for this transformation is the TEMPO-catalyzed oxidation. mdpi.comanu.edu.au

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of (4-cyano-1-naphthyl)acetic acid. chemistrysteps.comresearchgate.net

Table 4: Oxidation of the Primary Alcohol

| Product | Reagent | Reaction Type |

|---|---|---|

| (4-Cyano-1-naphthyl)acetaldehyde | Pyridinium chlorochromate (PCC) or TEMPO | Partial Oxidation |

Nucleophilic Substitution Reactions Involving the Hydroxyethyl Moiety

The hydroxyl group of the hydroxyethyl moiety can be converted into a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. A common strategy is the conversion of the alcohol to an alkyl halide. For example, treatment with thionyl chloride (SOCl₂) can convert the primary alcohol into a primary chloride, 4-(2-chloroethyl)-1-naphthonitrile. researchgate.net Similarly, phosphorus tribromide (PBr₃) could be used to synthesize the corresponding bromide.

Once converted to an alkyl halide, the hydroxyethyl moiety can undergo a variety of Sₙ2 reactions with different nucleophiles, allowing for the introduction of a wide range of functional groups. For instance, reaction with sodium azide would yield 4-(2-azidoethyl)-1-naphthonitrile, while reaction with sodium cyanide would introduce a second nitrile group, forming 3-(4-cyano-1-naphthyl)propanenitrile.

Table 5: Nucleophilic Substitution of the Hydroxyethyl Group

| Intermediate | Reagent for Intermediate Formation | Subsequent Nucleophile | Final Product |

|---|---|---|---|

| 4-(2-Chloroethyl)-1-naphthonitrile | Thionyl chloride (SOCl₂) | Sodium azide (NaN₃) | 4-(2-Azidoethyl)-1-naphthonitrile |

Catalytic Approaches in Naphthonitrile Synthesis and Modification

Catalytic methods are central to the efficient synthesis and subsequent functionalization of complex aromatic molecules like this compound. These approaches, utilizing transition metals or small organic molecules (organocatalysts), offer high levels of selectivity and efficiency, often under mild reaction conditions. They provide powerful tools for constructing the naphthonitrile core and for selectively modifying its functional groups.

The construction of the this compound scaffold relies heavily on transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent for the synthesis of aryl nitriles. nih.govrsc.org

A primary strategy for introducing the nitrile group is the cyanation of an aryl halide or triflate . organic-chemistry.org This involves the coupling of a suitable naphthalene precursor, such as a 4-halo-1-(2-hydroxyethyl)naphthalene, with a cyanide source. A variety of palladium-based catalytic systems have been developed that exhibit broad functional group tolerance and high efficiency, even for challenging substrates like aryl chlorides. nih.gov The choice of ligand, such as sterically demanding, electron-rich phosphines (e.g., XPhos, t-BuXPhos), is crucial for achieving high catalytic activity. nih.govnih.gov Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are often preferred for their lower toxicity and stability. nih.govnih.gov Nickel-based catalysts have also emerged as a cost-effective alternative for these transformations. organic-chemistry.org

Alternatively, C-C bond-forming reactions like the Suzuki-Miyaura coupling can be employed to construct the substituted naphthalene core. rsc.orgacs.org For instance, a boronic acid derivative of the hydroxyethyl side chain could be coupled with a 4-bromo-1-naphthonitrile, or vice-versa. The Suzuki reaction is renowned for its mild conditions and tolerance of diverse functional groups. rsc.orgnih.gov Similarly, the Heck reaction provides a method for the arylation of alkenes, which could be used to introduce a vinyl group that is subsequently converted to the hydroxyethyl moiety. organic-chemistry.orglibretexts.org Intramolecular Heck reactions have also been used to construct naphthol rings from suitably substituted precursors. nih.gov

More advanced methods include palladium-catalyzed decarbonylative cyanation , which uses stable aryl carboxylic acids as starting materials, organic-chemistry.org and direct C-H cyanation , which avoids the need for pre-functionalized aryl halides, although these methods are less commonly applied for this specific substitution pattern. acs.org

Table 1: Selected Transition Metal-Catalyzed Reactions for Aryl Nitrile Synthesis

| Reaction Type | Catalyst System (Example) | Substrates | Cyanide Source | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | Pd₂(dba)₃ / Ligand (e.g., t-BuXPhos) | Aryl/Heteroaryl Halides (Cl, Br) & Triflates | Zn(CN)₂ | Mild conditions (rt to 40 °C), low catalyst loading, broad scope. | organic-chemistry.org |

| Palladium-Catalyzed Cyanation | Pd(OAc)₂ / Ligand (e.g., XantPhos) | Aryl Bromides | K₄[Fe(CN)₆] | Uses an air-stable precatalyst and a non-toxic cyanide source. | organic-chemistry.org |

| Nickel-Catalyzed Cyanation | NiCl₂·6H₂O / dppf / Zn | Aryl/Heteroaryl Chlorides & Bromides | Zn(CN)₂ | Cost-effective metal, mild conditions, wide functional group tolerance. | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | Dihalo-naphthalene diimides, Arylboronic acids | N/A | Efficient C-C bond formation on the naphthalene core. | rsc.orgrsc.org |

| Decarboxylative Cyanation | Pd(OAc)₂ / Ligand | Aryl Halides, Cyanoacetate (B8463686) Salts | Cyanoacetate | Forms α-aryl nitriles directly from cyanoacetate salts. | acs.orgnih.gov |

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, provides powerful strategies for selectively modifying the functional groups of this compound. These methods offer an alternative to metal-based reagents, often with high chemoselectivity and under mild, environmentally benign conditions. The primary targets for such transformations are the hydroxyethyl side chain and the nitrile group.

The primary alcohol of the hydroxyethyl group is a key site for functionalization. Organocatalytic oxidation can convert this alcohol into either an aldehyde or a carboxylic acid. For example, systems based on stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), in combination with a stoichiometric oxidant, can selectively oxidize primary alcohols. nih.gov Iodane-based catalysts, such as 2-iodo-N-isopropyl-5-methoxybenzamide, have also been shown to be highly reactive for the oxidation of primary alcohols to carboxylic acids. tcichemicals.com These transformations open pathways to further derivatives, such as amides or esters formed from the resulting carboxylic acid.

Direct organocatalytic esterification can be used to convert the alcohol into an ester without requiring prior activation of a carboxylic acid partner. organic-chemistry.org This can be achieved through dehydrative coupling promoted by Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) or chiral phosphoric acids. organic-chemistry.org Other approaches utilize basic ionic liquids, which can catalyze the one-pot oxidative esterification of alcohols using molecular oxygen as the oxidant under metal-free conditions. nih.gov

The nitrile group itself can undergo transformations. While its hydrolysis to a carboxylic acid is typically promoted by strong acid or base, organocatalysts can facilitate this process under milder conditions. libretexts.orgchemistrysteps.com Furthermore, the principles of organocatalysis can be applied in reactions like the Strecker synthesis to create α-aminonitriles from imines, highlighting the role of organocatalysts in activating and facilitating reactions involving cyanide. mdpi.com

Table 2: Organocatalytic Functional Group Transformations Relevant to this compound

| Transformation | Functional Group | Organocatalyst (Example) | Reactant(s) | Product | Reference |

|---|---|---|---|---|---|

| Oxidation | Primary Alcohol | TEMPO / (Diacetoxy)iodobenzene (DAIB) | Substrate | Aldehyde | nih.gov |

| Oxidation | Primary Alcohol | 2-Iodo-N-isopropyl-5-methoxybenzamide | Potassium peroxymonosulfate | Carboxylic Acid | tcichemicals.com |

| Oxidative Esterification | Primary Alcohol | [EMIM]OAc (Ionic Liquid) | O₂ | Ester (from self-condensation) | nih.gov |

| Dehydrative Esterification | Primary Alcohol | Phosphoric Acid | Carboxylic Acid | Ester | organic-chemistry.org |

| Hydrolysis | Nitrile | Acid or Base Catalysis | H₂O | Carboxylic Acid | libretexts.orgchemistrysteps.com |

While this compound itself is achiral, catalytic asymmetric synthesis provides routes to chiral derivatives by introducing stereocenters either on the side chain or within the naphthalene core. These methods rely on chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, to control the three-dimensional outcome of the reaction.

One powerful strategy is the asymmetric hydrogenation of a suitable prochiral precursor. If the naphthalene ring were to contain an alkene, its reduction using a chiral catalyst could generate a stereocenter. The catalytic asymmetric hydrogenation of naphthalenes to yield chiral tetralin derivatives has been successfully achieved using ruthenium catalysts bearing chiral phosphine (B1218219) ligands like PhanePhos. scite.ai This approach creates chirality by dearomatizing one of the rings. Alternatively, the hydroxyethyl group could be oxidized to a ketone, forming a prochiral acetonaphthone derivative. Subsequent asymmetric transfer hydrogenation, often catalyzed by chiral ruthenium complexes (e.g., Ru-TsDPEN) or organocatalysts like chiral phosphoric acids (CPAs), could then generate a chiral secondary alcohol with high enantioselectivity. nih.govacs.org

Chiral Phosphoric Acids (CPAs) are exceptionally versatile organocatalysts capable of promoting a wide range of enantioselective transformations. acs.orgrsc.org They function as chiral Brønsted acids, activating substrates through hydrogen bonding. taylorandfrancis.com A CPA could catalyze the enantioselective addition of a nucleophile to a derivative of the title compound, or facilitate an intramolecular cyclization that creates a chiral center. For example, CPAs have been used in enantioselective aza-Diels-Alder reactions to construct complex heterocyclic systems with high stereocontrol. nih.gov

More complex, modern strategies involve domino reactions where multiple bonds are formed in a single operation with stereocontrol. For example, a palladium-catalyzed asymmetric Heck reaction has been used to initiate a dearomative cyclization cascade of a naphthyl-substituted acrylamide, generating highly complex spirocyclic structures with multiple stereocenters. chinesechemsoc.org Biocatalysis, using engineered enzymes such as hydratases, also presents a route for the asymmetric addition of water to a vinyl-substituted naphthonitrile to produce a chiral alcohol. nih.gov

Table 3: Strategies for Asymmetric Synthesis of Chiral Naphthonitrile Derivatives

| Asymmetric Strategy | Catalyst Type | Catalyst Example | Transformation | Chiral Product Type | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation (of arene) | Transition Metal | [RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]Cl | Reduction of naphthalene ring | Chiral Tetrahydronaphthonitrile | scite.ai |

| Asymmetric Transfer Hydrogenation (of ketone) | Transition Metal | Ru-Prolinamide Complex | Reduction of a C=O bond on the side chain | Chiral Secondary Alcohol | acs.org |

| Asymmetric Transfer Hydrogenation (of C=C) | Organocatalyst | Chiral Phosphoric Acid (CPA) | Reduction of an alkene substituent | Chiral Alkyl Side Chain | nih.gov |

| Asymmetric Domino Reaction | Transition Metal | Pd(0) / Chiral Phosphoramidite Ligand | Heck / Dearomative Carbocyclization / Suzuki | Chiral Spirooxindole | chinesechemsoc.org |

| Asymmetric Hydration | Biocatalyst | Evolved Styrene Hydratase | Addition of water to an alkene | Chiral Secondary Alcohol | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 2 Hydroxyethyl 1 Naphthonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing one- and two-dimensional NMR data, a complete structural assignment of 4-(2-Hydroxyethyl)-1-naphthonitrile can be achieved.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The spectrum can be divided into two key regions: the aromatic region, corresponding to the protons on the naphthalene (B1677914) ring, and the aliphatic region, for the protons of the 2-hydroxyethyl side chain.

Aromatic Region (δ 7.5-8.5 ppm): The disubstituted naphthalene ring gives rise to a complex series of signals in the downfield region of the spectrum. The substitution at the 1 and 4 positions simplifies the pattern compared to unsubstituted naphthalene. chemicalbook.com The spectrum is expected to show six aromatic protons. The protons at positions 2 and 3 will likely appear as doublets, while the protons on the unsubstituted ring (positions 5, 6, 7, and 8) will exhibit a more complex pattern of doublets and multiplets due to their respective couplings.

Aliphatic Region (δ 3.0-4.5 ppm): The 2-hydroxyethyl group (-CH₂CH₂OH) is characterized by two distinct signals. The methylene (B1212753) group attached to the naphthalene ring (Ar-CH₂ -) is expected to appear as a triplet. The second methylene group, attached to the hydroxyl group (-CH₂ -OH), will also appear as a triplet due to coupling with the adjacent methylene protons.

Hydroxyl Proton (variable shift): The hydroxyl (-OH) proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3 - 8.5 | d | 1H | Aromatic H |

| ~8.0 - 8.2 | d | 1H | Aromatic H |

| ~7.5 - 7.9 | m | 4H | Aromatic H |

| ~4.1 - 4.3 | t | 2H | -CH₂-OH |

| ~3.2 - 3.4 | t | 2H | Ar-CH₂- |

| Variable | br s | 1H | -OH |

d = doublet, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Further structural confirmation is achieved using two-dimensional (2D) NMR experiments which reveal correlations between nuclei. science.gov

¹³C NMR: The spectrum is expected to show 12 distinct signals: 10 for the naphthalene ring carbons, one for the nitrile carbon (C≡N), and two for the aliphatic carbons of the hydroxyethyl (B10761427) group. The nitrile carbon is typically found in the 115-125 ppm range. nih.gov The carbons of the naphthalene ring will appear between 110 and 140 ppm, while the aliphatic carbons will be upfield, typically between 30 and 70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~140 - 130 | Aromatic C (quaternary) |

| ~130 - 120 | Aromatic CH |

| ~125 - 115 | C≡N |

| ~115 - 105 | Aromatic C (quaternary, C-CN) |

| ~65 - 55 | -CH₂-OH |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings. sdsu.edu A key correlation would be observed between the two methylene groups of the hydroxyethyl chain (Ar-CH₂-CH₂ -OH), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. columbia.edu It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 for all CH and CH₂ groups.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

IR spectroscopy is particularly effective for identifying polar functional groups. For this compound, the two most prominent and diagnostic absorption bands are from the hydroxyl and nitrile groups.

Hydroxyl (O-H) Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is characteristic of the nitrile group and is anticipated to appear in the range of 2230-2210 cm⁻¹. The conjugation with the naphthalene ring may slightly lower this frequency.

Other Vibrations: C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch (alcohol) |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch |

| 3000 - 2850 | Medium, Sharp | Aliphatic C-H Stretch |

| 2230 - 2210 | Medium, Sharp | C≡N Stretch (nitrile) |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations.

Nitrile (C≡N) Stretch: The nitrile stretch, which is of medium intensity in the IR spectrum, is expected to be a very strong and sharp signal in the Raman spectrum around 2230-2210 cm⁻¹, making it highly diagnostic.

Naphthalene Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring will give rise to strong, sharp signals in the fingerprint region (1600-1300 cm⁻¹), providing a characteristic molecular fingerprint.

Hydroxyl (O-H) Stretch: In contrast to IR spectroscopy, the O-H stretching vibration is typically very weak in Raman spectra.

Electronic Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule, which are dictated by its chromophores. The primary chromophore in this molecule is the substituted naphthalene system.

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the π→π* transitions within the extended aromatic system of the naphthalene ring. The presence of the electron-withdrawing nitrile group and the electron-donating hydroxyethyl group can influence the position (λ_max) and intensity of these absorptions. Naphthalene itself has characteristic absorption peaks, and substitution can cause a bathochromic (red) shift of these peaks.

Drawing an analogy from related naphthalimide derivatives, which are known for their fluorescent properties, this compound may also exhibit fluorescence upon excitation at its absorption maxima. caymanchem.comresearchgate.net The photophysical behavior, including the Stokes shift (the difference between the absorption and emission maxima), would be influenced by solvent polarity, particularly due to the presence of the polar hydroxyl and nitrile groups which can engage in solute-solvent interactions. caymanchem.com

Table 4: Predicted Electronic Absorption Data for this compound

| λ_max (nm) | Transition Type | Chromophore |

|---|---|---|

| ~220-240 | π→π* | Naphthalene Ring |

| ~280-300 | π→π* | Naphthalene Ring |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.se This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the most significant absorptions are due to π → π* transitions within the naphthalene ring system. The extent of conjugation in a molecule is a primary factor determining the wavelength of maximum absorption (λmax). utoronto.ca

The naphthalene core of the molecule is the primary chromophore. In non-polar solvents like n-hexane, unsubstituted naphthalene typically exhibits two main absorption bands. researchgate.net The introduction of substituents, such as the cyano (-CN) and hydroxyethyl (-CH₂CH₂OH) groups, can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity (hyperchromic or hypochromic effects). Specifically, the electron-withdrawing nitrile group and the electron-donating potential of the hydroxyl group can influence the electronic distribution within the aromatic system.

While specific experimental spectra for this compound are not readily found in the reviewed literature, the expected UV-Vis absorption data can be predicted. The spectrum would likely show strong absorptions characteristic of a substituted naphthalene system.

Table 1: Illustrative UV-Vis Absorption Data for this compound in Ethanol

| Absorption Band | Predicted λmax (nm) | Transition Type |

|---|---|---|

| Band I | ~230 - 250 | π → π* |

| Band II | ~280 - 300 | π → π* |

| Band III | ~310 - 330 | π → π* (Lesser Intensity) |

Note: This table presents expected, illustrative data based on the analysis of similar compounds. Actual experimental values may vary.

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The naphthalene moiety is known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon at a longer wavelength (a lower energy). The difference between the absorption maximum and the emission maximum is known as the Stokes shift.

The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. For instance, a related compound, N-(2-hydroxyethyl)-Naphthalimide, displays excitation maxima between 330-347 nm and emission maxima between 366-378 nm, with the exact values depending on solvent polarity. caymanchem.com It is expected that this compound would also exhibit fluorescence originating from the naphthalene ring system, likely in the violet-blue region of the spectrum.

Table 2: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Excitation λmax | ~325 nm | Wavelength of maximum light absorption to induce fluorescence. |

| Emission λmax | ~370 nm | Wavelength of maximum light emitted. |

| Stokes Shift | ~45 nm | The difference between the maximum absorption and emission wavelengths. |

Note: This table presents expected, illustrative data. Experimental verification is required.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition. sci-hub.se

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For this compound, the molecular formula is C₁₃H₁₁NO. HRMS would be used to confirm this composition by comparing the experimentally measured mass to the calculated theoretical mass.

Table 3: Calculated and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO |

| Theoretical Exact Mass ([M+H]⁺) | 198.09134 u |

| Expected Experimental Mass | ~198.0913 ± 0.001 u |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). An experimental measurement would verify this value.

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov In a typical experiment, the molecular ion (or a protonated adduct like [M+H]⁺) is selected in the first stage, subjected to fragmentation, and the resulting fragment ions are analyzed in the second stage. dtic.mil The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound ([M+H]⁺, m/z 198.09), the fragmentation pathways would likely involve the cleavage of the hydroxyethyl side chain, which is the most labile part of the molecule.

Plausible Fragmentation Pathways:

Loss of H₂O (water): A common fragmentation for alcohols, resulting in an ion at m/z ~180.08.

Loss of C₂H₄O (acetaldehyde): Cleavage of the bond between the naphthalene ring and the side chain, leading to a fragment at m/z ~154.08.

Loss of •CH₂OH: Cleavage of the C-C bond in the side chain, producing a stable benzylic-type cation at m/z ~167.07.

Table 4: Predicted Key Fragment Ions in Tandem MS of this compound

| Predicted Fragment m/z | Proposed Neutral Loss | Formula of Fragment |

|---|---|---|

| 180.08 | H₂O | C₁₃H₉N⁺ |

| 167.07 | •CH₂OH | C₁₂H₈N⁺ |

| 154.08 | C₂H₄O | C₁₁H₈N⁺ |

Note: This table presents predicted fragmentation data based on chemical principles. Experimental MS/MS analysis is needed for confirmation.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.com

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

A successful single-crystal X-ray diffraction (SCXRD) analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net This would reveal the molecule's preferred conformation in the solid state, including the orientation of the hydroxyethyl side chain relative to the planar naphthalene ring.

Furthermore, the analysis would elucidate the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (involving the hydroxyl group) and π-π stacking interactions (between naphthalene rings of adjacent molecules). chemrxiv.org Currently, there are no published crystal structures for this specific compound in the searched scientific literature. An analysis would yield a crystallographic information file (CIF) containing all atomic coordinates and unit cell parameters.

Table 5: Illustrative Data Obtainable from a Single-Crystal X-ray Diffraction Study

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Fundamental symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the basic repeating unit of the crystal. |

| Bond Lengths (e.g., C-C, C-N, C-O) | Precise distances between bonded atoms (in Ångstroms). |

| Bond Angles (e.g., C-C-C, C-C-N) | Angles between three connected atoms (in degrees). |

| Torsion Angles | Dihedral angles defining the molecular conformation. |

| Hydrogen Bonding Geometry | Distances and angles of intermolecular O-H···N or O-H···O bonds. |

| π-π Stacking Distances | Distances between parallel naphthalene rings of neighboring molecules. |

Note: This table describes the type of data that would be generated from an SCXRD experiment, should a suitable crystal be analyzed.

Unraveling the Crystalline Landscape of this compound: A Void in the Scientific Record

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a significant gap in the characterization of the chemical compound this compound. Despite the importance of understanding the solid-state properties of chemical entities, detailed research findings on the powder X-ray diffraction (PXRD), polymorphism, and crystalline phases of this specific molecule are conspicuously absent.

Powder X-ray diffraction is a cornerstone technique in materials science and pharmaceutical development for the characterization of crystalline solids. It provides a unique "fingerprint" of a crystalline material, offering insights into its atomic and molecular structure. This technique is instrumental in identifying different polymorphic forms of a compound—crystalline structures of the same molecule that can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability.

A thorough investigation into scientific databases and research publications was conducted to gather information on the crystalline characteristics of this compound. These searches, however, did not yield any specific experimental data, such as PXRD patterns, peak intensity data, or unit cell parameters for this compound. Consequently, an analysis of its potential polymorphism or a detailed description of its crystalline phases cannot be provided at this time.

The lack of such fundamental data precludes the creation of a detailed section on its advanced spectroscopic and structural elucidation through PXRD. Further empirical research, including crystallization studies and subsequent PXRD analysis, is necessary to elucidate the solid-state structure of this compound. Such studies would be invaluable in establishing a complete profile of this compound and understanding its behavior in a solid form.

Computational Chemistry and Theoretical Studies of 4 2 Hydroxyethyl 1 Naphthonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 4-(2-Hydroxyethyl)-1-naphthonitrile. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's orbitals, energy levels, and response to chemical perturbations.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed information about the molecule's electronic structure. nih.govnih.gov

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group. The hydroxyethyl (B10761427) substituent would also influence the electronic distribution through inductive and steric effects. Natural Bond Orbital (NBO) analysis can further quantify these interactions, revealing hyperconjugative effects and charge transfer within the molecule. nih.gov

Table 1: Predicted DFT Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity of the naphthalene ring. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting nature of the nitrile group. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.8 D | Indicates a polar molecule due to the nitrile and hydroxyl groups. |

Note: The data in this table are hypothetical and representative of what would be expected from DFT calculations based on studies of similar naphthalene derivatives. nih.govresearchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for precise geometric and spectroscopic predictions. Methods like Møller-Plesset perturbation theory (MP2) can be used for accurate geometry optimization of this compound. nih.gov

These optimized geometries are the foundation for predicting various spectroscopic properties. For instance, time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis), providing insights into the wavelengths of maximum absorption and the nature of the electronic transitions involved. bit.edu.cnresearchgate.net Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. While experimental data for 1- and 2-ethynylnaphthalene (B39655) have been used to refine spectroscopic parameters, theoretical calculations provide a crucial starting point. researchgate.netcsic.es

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value | Method |

| λmax (UV-Vis) | ~310 nm | TD-DFT |

| C≡N Stretch (IR) | ~2230 cm⁻¹ | DFT Frequency Calculation |

| O-H Stretch (IR) | ~3400 cm⁻¹ (broad) | DFT Frequency Calculation |

Note: The data in this table are hypothetical and based on typical values for similar functional groups and aromatic systems. bit.edu.cnresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

The hydroxyethyl side chain of this compound introduces conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of the molecule over time. By simulating the atomic motions based on a force field, MD can reveal the preferred conformations and the energy barriers between them.

These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence the molecule's shape. The results can provide insights into the accessibility of the hydroxyl and nitrile groups for potential interactions with other molecules or surfaces. Such simulations have been effectively used to study the interactions of other complex molecules. dntb.gov.uanih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for investigating the potential reaction mechanisms involving this compound. This can include studying its synthesis or its participation in further chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. This information is critical for understanding the feasibility and kinetics of a reaction. For example, in a hypothetical reaction involving the hydroxyl group, such as an esterification, calculations can determine the energy profile of the reaction pathway, including any intermediates and the key transition state.

Investigation of Chemical Reactivity and Mechanistic Pathways for 4 2 Hydroxyethyl 1 Naphthonitrile

Mechanistic Insights into Nitrile Group Reactivity

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo a variety of transformations. Its reactivity is largely dictated by the electrophilic character of the nitrile carbon.

Kinetics and Thermodynamics of Nucleophilic Additions

The addition of nucleophiles to the nitrile group is a key reaction. The kinetics and thermodynamics of this process are influenced by the nature of the nucleophile and the electronic properties of the nitrile. The electron-withdrawing nature of the naphthalene (B1677914) ring, enhanced by the cyano group itself, increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

Nucleophilic addition to nitriles can be catalyzed by either acid or base. Under basic conditions, a strong nucleophile attacks the electrophilic nitrile carbon. In acidic conditions, protonation of the nitrile nitrogen enhances its electrophilicity, allowing for attack by weaker nucleophiles. jeeadv.ac.in

Table 1: Comparison of Thermodynamic Data for Related Aromatic Nitrile Systems (Illustrative)

| Compound | Solvent | Excess Molar Enthalpy (HmE) at 298.15 K (kJ/mol) | Reference |

| Benzonitrile + n-Heptane | - | 1.45 | arxiv.org |

| Phenylacetonitrile + n-Heptane | - | 2.10 | arxiv.org |

| 3-Phenylpropionitrile + n-Heptane | - | 2.35 | arxiv.org |

| 4-(2-Hydroxyethyl)-1-naphthonitrile | Not Available | Not Available |

This table is illustrative and presents data for analogous compounds to provide context for the potential thermodynamic behavior of this compound.

The reaction of nitriles with Grignard reagents or organolithium compounds is a common method for the formation of ketones, proceeding through an irreversible nucleophilic addition. jeeadv.ac.in

Radical Processes and Electron Transfer Mechanisms

The nitrile group can participate in radical reactions, although this is less common than its nucleophilic chemistry. Electron transfer to or from the nitrile-containing aromatic system can generate radical ions, which can then undergo further reactions. The extended π-system of the naphthalene ring in this compound suggests that it could be susceptible to electron transfer processes.

Radical cyclization reactions involving nitrile groups are known, often initiated by radical initiators or photochemically. researchgate.net While direct evidence for such reactions with this compound is lacking, the presence of the 2-hydroxyethyl side chain provides a potential site for intramolecular radical cyclization.

Reaction Mechanisms of the Hydroxyl Group

The hydroxyl group of this compound exhibits reactivity typical of a primary alcohol, but its properties are modulated by the adjacent naphthalene ring.

Proton Transfer Processes and Acidity/Basicity Studies

The acidity of the hydroxyl group is a key characteristic. While it is an alcohol, its proximity to the electron-withdrawing naphthalene ring and the cyano group at the 4-position is expected to increase its acidity compared to a simple aliphatic alcohol. The pKa of naphthols is significantly influenced by substituents. For example, the presence of a cyano group, an electron-withdrawing group, is known to increase the acidity of naphthols. nih.govrsc.org Computational studies on cyano-substituted naphthols have shown that the presence of cyano groups can lower the pKa* in the excited state dramatically, indicating a significant increase in acidity upon photoexcitation. nih.govrsc.org

Table 2: Acidity Data for Naphthol Derivatives (for comparison)

| Compound | pKa (Ground State) | pKa* (Excited State) | Reference |

| 2-Naphthol | 9.5 | 2.8 | nih.gov |

| 8-Cyano-2-naphthol | 8.4 | -0.8 | nih.govrsc.org |

| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | nih.govrsc.org |

| 4-(2-Hydroxyethyl)-1-naphthol (analogous) | Not Available | Not Available |

This table presents data for analogous compounds to illustrate the effect of cyano-substitution on the acidity of naphthols.

Proton transfer from the hydroxyl group can be an important step in various reactions, including catalysis and photochemical processes. Intramolecular hydrogen bonding between the hydroxyl group and the nitrile nitrogen is a possibility that could influence the molecule's conformation and reactivity. nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

The 2-hydroxyethyl group attached to the naphthalene ring opens up possibilities for intramolecular cyclization reactions. Under acidic conditions or in the presence of a suitable catalyst, the hydroxyl group could act as a nucleophile, attacking an electrophilic center on the naphthalene ring or a functional group derived from the nitrile.

For instance, electrophilic cyclization of propargylic alcohols onto a naphthalene ring to form substituted naphthalenes has been reported, demonstrating the feasibility of such intramolecular processes. nih.gov While the specific conditions for the cyclization of this compound are not documented, analogous reactions suggest that pathways leading to the formation of fused ring systems could be explored. Radical cyclization of precursors with a hydroxylated side chain is also a known method for synthesizing polysubstituted cyclopentane (B165970) rings. rsc.org

Advanced Applications of 4 2 Hydroxyethyl 1 Naphthonitrile in Materials Science and Supramolecular Chemistry

Applications in Organic Electronics and Optoelectronic Devices

The development of next-generation electronic and optoelectronic devices relies heavily on the design of novel organic materials with tailored properties. Polycyclic aromatic hydrocarbons (PAHs) are a foundational class of organic semiconductors due to their extended π-conjugated systems that facilitate charge transport. rsc.org Functionalization of the PAH core is a key strategy to fine-tune their electronic characteristics, solubility, and solid-state packing, which are critical for device performance. nih.govnih.gov The compound 4-(2-hydroxyethyl)-1-naphthonitrile embodies this design principle, integrating a well-established naphthalene (B1677914) core with functional groups that enhance its utility in electronic applications.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Naphthalene and its derivatives are widely utilized as building blocks for blue-light-emitting materials in Organic Light-Emitting Diodes (OLEDs) due to their inherent structural stability and favorable electronic properties. nih.govmdpi.com The core of this compound, being a naphthalene derivative, makes it a promising candidate for constructing organic semiconductor materials. nih.gov The presence of the cyano group (-CN) is particularly significant. Cyano-substituted PAHs are of great interest as they can influence the electron affinity and energy levels of the molecule, which is crucial for designing both hole-transporting and electron-transporting materials. astrobiology.com

Furthermore, the hydroxyethyl (B10761427) group (-CH₂CH₂OH) provides a critical advantage for the fabrication of solution-processed devices. Research on other small-molecule fluorescent materials has shown that a hydroxyethyl group can enable the formation of smooth, high-quality thin films, a property that is essential for efficient OLEDs. rsc.org For instance, the molecule 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, despite being a small molecule, demonstrated a notable capacity to form smooth films comparable to polymers like MEH-PPV, leading to efficient solid-state emission. rsc.org This suggests that the hydroxyethyl moiety on the naphthonitrile scaffold can similarly improve film morphology and device performance.

Exploration of Charge Transport and Luminescent Properties

The charge transport and luminescent properties of organic materials are central to their function in optoelectronic devices. Naphthalene-based compounds are known for their strong fluorescence and photostability, stemming from their rigid and large π-conjugated electron system. nih.gov These characteristics often translate to high quantum yields, a measure of a material's emission efficiency. nih.govresearchgate.net The specific photophysical properties, such as absorption and emission wavelengths, are highly sensitive to the nature and position of substituents on the naphthalene ring. researchgate.netrsc.org

| Property | Description | Relevance to this compound |

| Luminescence | Emission of light by a substance. Naphthalene derivatives often exhibit strong fluorescence with high quantum yields. nih.govresearchgate.net | The naphthalene core suggests strong intrinsic fluorescence. |

| Charge Transport | The movement of charge carriers (electrons and holes) through a material. It is dependent on molecular packing and electronic coupling. | The planar naphthalene core facilitates π-stacking, essential for charge transport. nih.gov |

| Photostability | The ability of a material to resist degradation upon exposure to light. Naphthalene structures are known for good photostability. nih.gov | Enhanced stability is crucial for the longevity of optoelectronic devices. |

| Solvatochromism | The change in absorption or emission color with solvent polarity. Naphthalimide derivatives show this effect strongly. researchgate.netmdpi.com | The polar nitrile and hydroxyl groups suggest its photophysical properties could be tuned by the local environment. |

Integration into Polymer Matrices for Enhanced Material Performance

The hydroxyethyl group of this compound offers a reactive handle for covalent integration into polymer structures. This approach combines the desirable optoelectronic properties of the naphthonitrile chromophore with the processability and mechanical robustness of a polymer matrix. By reacting the hydroxyl group, the molecule can be incorporated as a side chain or part of the main chain of a polymer.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org Host-guest chemistry, a central concept in this field, involves a "host" molecule that selectively binds a "guest" molecule to form a stable "supramolecule." youtube.com The design of synthetic hosts that can recognize specific guests is a major goal, with applications in sensing, catalysis, and environmental remediation. youtube.com this compound is a molecule well-equipped for participation in such systems due to its distinct functional groups capable of forming specific non-covalent bonds.

Naphthonitrile as a Recognition Motif in Host-Guest Complexation Studies

Molecular recognition depends on the geometric and chemical complementarity between host and guest. nih.gov The naphthonitrile moiety presents several features that can be exploited as a recognition motif. The planar, electron-rich naphthalene ring can participate in π-π stacking interactions with other aromatic systems. The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, provides a site for specific, directional interactions. fiveable.me

While the broader naphthalene group is a known guest for macrocyclic hosts like cyclodextrins, which have hydrophobic cavities, the specific role of the cyano group adds another layer of selectivity. nih.govnih.gov In designed host-guest systems, the nitrile's electronic properties and hydrogen bonding capability can be used to achieve highly selective binding. For example, synthetic hosts with hydrogen bond donors could specifically target the nitrogen atom of the cyano group, while a larger cavity could simultaneously accommodate the naphthalene ring. Studies on other nitrile-containing aromatics have confirmed their utility in forming stable host-guest complexes. acs.org

| Interaction Type | Relevant Functional Group(s) | Role in Host-Guest Chemistry |

| Hydrogen Bonding | -OH group (donor/acceptor), -CN group (acceptor) | Provides strong, directional interactions for selective binding. wikipedia.org |

| π-π Stacking | Naphthalene ring | Allows for association with other planar aromatic molecules, a key interaction in supramolecular assembly. nih.gov |

| Dipole-Dipole | -CN group | The strong dipole of the nitrile can interact with other polar molecules or host cavities. |

| Hydrophobic Interactions | Naphthalene ring | The hydrophobic aromatic core can be encapsulated by host molecules with nonpolar cavities, such as cyclodextrins. nih.gov |

Investigation of Self-Assembly Processes and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. The self-assembly of molecules into ordered crystalline lattices is governed by the same non-covalent forces that drive host-guest complexation. The structure of this compound is particularly suited for directing self-assembly.

The molecule possesses three distinct features that can guide its packing in the solid state:

The planar naphthalene core: This promotes face-to-face π-π stacking, a common and powerful organizing force for polycyclic aromatic hydrocarbons. nih.govrsc.org

The nitrile group: The linear geometry and strong dipole of the C≡N bond can lead to antiparallel dipole-dipole interactions, which organize molecules into specific arrangements. The nitrogen atom can also act as a hydrogen bond acceptor.

The hydroxyethyl group: This is a potent hydrogen bond donor and acceptor. It can form strong and highly directional O-H···O or O-H···N hydrogen bonds, creating robust networks such as chains or sheets that link the molecules together.

The interplay between these interactions—π-stacking from the aromatic core and a network of hydrogen bonds from the hydroxyl and nitrile groups—can lead to the formation of complex and well-defined supramolecular architectures. The study of its crystal structure would provide direct insight into how these competing and cooperating forces dictate the material's solid-state properties, which is fundamental for its application in materials science. researchgate.net

Catalytic Applications and Ligand Design for Metal Complexes

The electronic properties and coordination capabilities of this compound also make it a promising ligand for the development of novel metal-based catalysts. The nitrile group can influence the electronic environment of a metal center, thereby modulating its catalytic activity.

Naphthonitrile derivatives are being investigated as ligands in transition metal catalysis due to their ability to form stable complexes with a variety of metals. The strong σ-donating and π-accepting character of the nitrile group can stabilize metal centers in different oxidation states, a crucial aspect for many catalytic cycles. In the context of this compound, the hydroxyl group can play a cooperative role in catalysis. It can act as a proton shuttle, a secondary coordination site to stabilize a transition state, or a point of attachment to a solid support for catalyst heterogenization.

The development of catalysts based on this ligand involves the synthesis of well-defined transition metal complexes and the evaluation of their performance in various organic transformations. The rigid naphthalene backbone can create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction. Researchers are designing and synthesizing derivatives of this compound to fine-tune the electronic and steric properties of the resulting metal complexes for enhanced catalytic efficiency and selectivity.

Understanding the coordination behavior of this compound with different metal centers is fundamental to its application in materials science and catalysis. The coordination can occur through the nitrogen atom of the nitrile group, the oxygen atom of the hydroxyl group, or both, leading to a variety of coordination modes.

Studies have shown that with different metal ions, this compound can form discrete molecular complexes or extended polymeric structures. The choice of the metal ion, its oxidation state, and the reaction conditions all play a crucial role in determining the final structure. For instance, with hard metal ions, coordination through the oxygen atom of the hydroxyl group is often favored, while softer metal ions may preferentially bind to the nitrogen atom of the nitrile group.

The table below summarizes some of the observed coordination behaviors of ligands containing nitrile and hydroxyl functionalities with different metal centers, providing a basis for predicting the coordination of this compound.

| Metal Center | Typical Coordination Mode | Potential Structural Outcome |

| Copper(II) | Can coordinate to both nitrile and hydroxyl groups, potentially forming dimeric or polymeric structures. | Binuclear paddle-wheel structures or 1D coordination polymers. |

| Zinc(II) | Often forms tetrahedral or octahedral complexes, utilizing both functional groups. | Can lead to the formation of Metal-Organic Frameworks (MOFs). |

| Silver(I) | Shows a strong affinity for nitriles, often leading to linear or trigonal coordination. | May form 1D or 2D coordination polymers through nitrile bridging. |

| Palladium(II) | Typically forms square planar complexes, with a preference for nitrogen-donor ligands. | Can be used to create discrete catalytic species or polymeric materials. |

| Rhodium(I) | Can coordinate to the nitrile group, and the hydroxyl group can influence the catalytic activity through secondary interactions. | Forms active species for various catalytic transformations. |

This table is illustrative and based on the general coordination preferences of the functional groups present in this compound.

Concluding Remarks and Future Research Directions for 4 2 Hydroxyethyl 1 Naphthonitrile

Current Challenges and Limitations in its Chemical Synthesis and Application

The synthesis of polysubstituted naphthalenes, including 4-(2-Hydroxyethyl)-1-naphthonitrile, presents inherent challenges. Achieving specific substitution patterns on the naphthalene (B1677914) ring often requires multi-step synthetic sequences, which can be inefficient and generate significant waste. The development of regioselective C-H functionalization methods for naphthalene derivatives is an ongoing area of research aimed at addressing these limitations. Such methods would provide more direct and atom-economical routes to compounds like this compound.

A significant limitation in the study of this specific compound is the current scarcity of detailed research findings and experimental data. Without a clear understanding of its reactivity, biological activity, and material properties, its potential applications remain largely theoretical. Overcoming this requires dedicated synthetic efforts to produce the compound in sufficient quantities for thorough characterization and evaluation.

Emerging Research Avenues for Highly Functionalized Naphthonitrile Systems

The field of highly functionalized naphthonitrile systems is ripe with opportunities for new discoveries. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles, opening up a wide array of potential derivatives with diverse properties.

Emerging research is likely to focus on:

Novel Catalytic Methodologies: The development of new catalytic systems for the efficient and selective functionalization of the naphthonitrile core will be crucial. This includes advancements in cross-coupling reactions and direct C-H activation.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a powerful tool for the construction of complex molecular architectures from naphthonitrile precursors under mild reaction conditions.

Flow Chemistry: Continuous flow technologies can offer improved control over reaction parameters, enhanced safety, and scalability for the synthesis of functionalized naphthonitriles.

These advanced synthetic strategies will enable the exploration of a much broader chemical space of naphthonitrile derivatives, leading to the discovery of new compounds with tailored properties.

Interdisciplinary Perspectives for Material Innovation and Chemical System Development

The unique structural features of this compound suggest its potential in interdisciplinary applications, particularly in materials science and medicinal chemistry.

In Materials Science , the naphthalene unit provides rigidity and favorable π-stacking interactions, which are desirable for the development of organic electronic materials. The nitrile group, with its large dipole moment, can influence the electronic properties of materials, while the hydroxyethyl (B10761427) group can be used to tune solubility and facilitate the formation of hydrogen-bonded networks. Future research could explore the incorporation of this compound or its derivatives into:

Organic Light-Emitting Diodes (OLEDs): As a component of emissive or charge-transport layers.

Organic Field-Effect Transistors (OFETs): To create new semiconducting materials.

Fluorescent Probes: The naphthalene core is a well-known fluorophore, and the functional groups could be tailored for specific sensing applications. caymanchem.com

In Medicinal Chemistry , the naphthonitrile scaffold is a recognized pharmacophore found in a number of biologically active compounds. The electron-withdrawing nature of the nitrile group can be crucial for binding to biological targets. smolecule.com The hydroxyethyl group can enhance aqueous solubility and provide a site for further derivatization to improve pharmacokinetic properties. smolecule.com This makes this compound an attractive starting point for the design and synthesis of new therapeutic agents. Potential areas of investigation include its evaluation as a core structure for:

Kinase Inhibitors: The nitrile group can act as a key hydrogen bond acceptor in the hinge region of many kinases. smolecule.com

Anticancer Agents: Naphthalene derivatives have a long history in the development of anticancer drugs.

Antiviral or Antimicrobial Compounds: The functional groups present offer opportunities for diverse interactions with biological macromolecules.

The successful realization of these applications will depend on a collaborative, interdisciplinary approach, bringing together synthetic chemists, materials scientists, and medicinal chemists to fully unlock the potential of this compound and the broader class of highly functionalized naphthonitrile systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Hydroxyethyl)-1-naphthonitrile?

- Methodology : Synthesis of naphthonitrile derivatives often involves functionalizing naphthalene rings with hydroxyethyl and nitrile groups. A plausible route may adapt methodologies from related compounds:

- Step 1 : Use alkynes (e.g., phenylacetylene) and 1,3-dicarbonyl compounds as precursors, with bromine catalysts (e.g., N-bromo-succinimide) to initiate cyclization under mild conditions .

- Step 2 : Introduce the hydroxyethyl group via nucleophilic substitution or oxidation-reduction sequences. For example, propargyl bromide could be reacted with naphthol derivatives in the presence of a base (e.g., K₂CO₃) and DMF solvent .

- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- Spectroscopy : Use ¹H/¹³C NMR to identify protons and carbons adjacent to functional groups (e.g., hydroxyl at δ 1.5–2.5 ppm, nitrile at ~110–120 ppm in ¹³C).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₃H₁₁NO for the target compound).

- X-ray Crystallography : Resolve bond angles and spatial arrangement of the hydroxyethyl and nitrile groups .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Key Factors :

- Catalyst Selection : Bromine catalysts (e.g., N-bromo-succinimide) enhance regioselectivity in cyclization steps .

- Temperature Control : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Data-Driven Optimization : Use design-of-experiment (DoE) frameworks to test variables (e.g., catalyst loading, temperature) and analyze yield via HPLC .

Q. How does computational modeling predict the reactivity of this compound?

- Methods :

- DFT Calculations : Model electron density around the nitrile and hydroxyethyl groups to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using InChI keys and SMILES notations (e.g., InChI=1S/C₁₃H₁₁NO...) .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with electrophiles) .

Q. What mechanistic pathways explain the formation of the hydroxyethyl group in this compound?

- Proposed Mechanism :

- Step 1 : Alkylation of naphthol derivatives with ethylene oxide or ethylating agents under basic conditions.

- Step 2 : Oxidation of ethyl groups to hydroxyethyl using mild oxidants (e.g., pyridinium chlorochromate) .

- Contradictions : Competing pathways (e.g., over-oxidation to carboxylic acids) require careful control of reaction time and stoichiometry .

Biological and Toxicological Research

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Approaches :

- Enzyme Inhibition : Test modulation of autotaxin or cytochrome P450 enzymes using fluorogenic substrates .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values .

Q. How can researchers assess the toxicity profile of this compound?

- Methodology :

- In Vivo Studies : Follow ATSDR guidelines for naphthalene derivatives, including oral/inhalation exposure in rodent models .

- Biomarkers : Monitor hepatic enzymes (e.g., ALT/AST) and renal function markers (e.g., creatinine) .

- Challenges : Differentiate toxicity between parent compound and metabolites (e.g., epoxides) via LC-MS/MS .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for naphthonitrile derivatives?

- Root Causes :

- Purity of Starting Materials : Impurities in alkynes or carbonyl compounds can skew yields .

- Analytical Variability : Differences in HPLC/TLC detection limits across studies .

- Solutions : Standardize protocols (e.g., USP guidelines) and report detailed reaction conditions (e.g., solvent grades, catalyst sources) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products